![molecular formula C18H30O3 B1202810 9-Oxooctadeca-10,12-dienoic acid](/img/structure/B1202810.png)
9-Oxooctadeca-10,12-dienoic acid
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Overview
Description
9-Oxooctadeca-10,12-dienoic acid is a lipid.
9-Oxooctadeca-10,12-dienoic acid is a natural product found in Ampulloclitocybe clavipes, Glycine max, and other organisms with data available.
Scientific Research Applications
Synthesis and Chemical Properties
- 9-Oxooctadeca-10,12-dienoic acid can be synthesized through the oxidation of 12-oxo-(Z)-9-octadecenoic acid, resulting in products like erythro-9,10-Dihydroxy-12-oxooctadecanoic acid and 9,12-epoxyoctadeca-9,11-dienoic acid (Alaiz et al., 1988).
Biochemical Reactions and Metabolites
- It can participate in reactions involving hematin and allylic fatty acid hydroperoxides, forming products like 10-oxodec-8-enoic acid and 10-hydroxyoctadec-8-enoic acid (Labeque & Marnett, 1988).
- The interaction between α-ketol oxylipin and epinephrine with this acid leads to unique cycloadducts that induce flowering in Lemna paucicostata (Kai et al., 2013).
Molecular Mechanisms and Biological Implications
- Studies on polyunsaturated fatty acid alkoxyl radicals have shown that 9-Oxooctadeca-10,12-dienoic acid exists as a carbon-centered epoxyallylic radical, indicating its potential role in lipid peroxidation processes (Wilcox & Marnett, 1993).
- The acid also activates peroxisome proliferator-activated receptor (PPAR)-γ, influencing gene expression related to PPAR-γ target genes, as demonstrated in studies involving the mushroom Chanterelle (Hong et al., 2012).
Plant Defense and Stress Responses
- In rice leaves, the accumulation of 9-Oxooctadeca-10,12-dienoic acid is induced by jasmonic acid treatment and pathogenic infection, suggesting a role in plant defense mechanisms (Nishiguchi et al., 2018).
Stereochemistry and Biosynthesis
- Research on the stereochemistry of hydrogen removal in biosynthesis processes involving this acid has provided insights into the enzymatic pathways and mechanisms in plants (Fahlstadius & Hamberg, 1990).
properties
Product Name |
9-Oxooctadeca-10,12-dienoic acid |
---|---|
Molecular Formula |
C18H30O3 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
9-oxooctadeca-10,12-dienoic acid |
InChI |
InChI=1S/C18H30O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h6,8,11,14H,2-5,7,9-10,12-13,15-16H2,1H3,(H,20,21) |
InChI Key |
LUZSWWYKKLTDHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CC=CC(=O)CCCCCCCC(=O)O |
synonyms |
9-keto-10,12-octadecadienoic acid 9-oxo-10,12-octadecadienoic acid 9-oxo-10,12-ODDA |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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